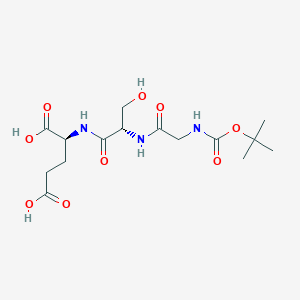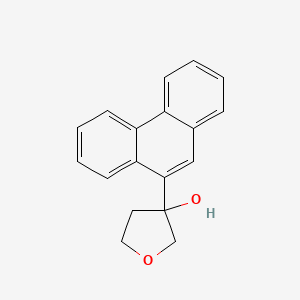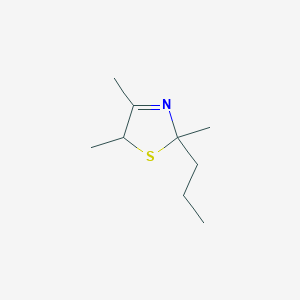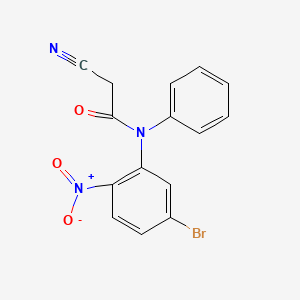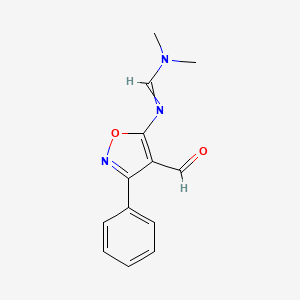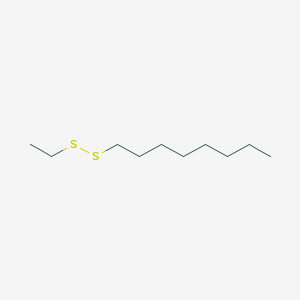
1-(Ethyldisulfanyl)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethyldisulfanyl)octane is an organic compound characterized by the presence of an octane backbone with an ethyldisulfanyl group attached. This compound falls under the category of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethyldisulfanyl)octane typically involves the reaction of octyl halides with ethyl disulfide under specific conditions. One common method is the nucleophilic substitution reaction where octyl bromide reacts with ethyl disulfide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethyldisulfanyl)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions can replace the ethyldisulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted octane derivatives.
Applications De Recherche Scientifique
1-(Ethyldisulfanyl)octane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mécanisme D'action
The mechanism of action of 1-(Ethyldisulfanyl)octane involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The compound can also interact with proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
- 1-(Ethylthio)octane
- 1-(Methylthio)octane
- 1-(Propylthio)octane
Comparison: 1-(Ethyldisulfanyl)octane is unique due to the presence of the disulfide bond, which imparts distinct chemical reactivity compared to its thioether analogs. The disulfide bond allows for redox activity, making it valuable in applications requiring redox modulation. In contrast, thioethers like 1-(Ethylthio)octane lack this redox capability but may offer different stability and reactivity profiles.
Propriétés
Numéro CAS |
64580-61-6 |
|---|---|
Formule moléculaire |
C10H22S2 |
Poids moléculaire |
206.4 g/mol |
Nom IUPAC |
1-(ethyldisulfanyl)octane |
InChI |
InChI=1S/C10H22S2/c1-3-5-6-7-8-9-10-12-11-4-2/h3-10H2,1-2H3 |
Clé InChI |
XIUKPMCJKNGJSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
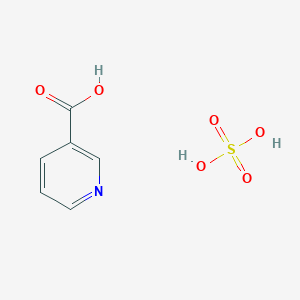
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
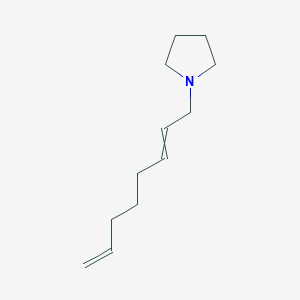
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
